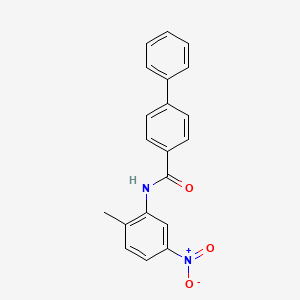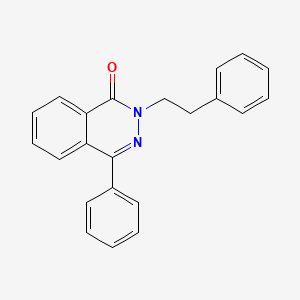![molecular formula C16H18ClNO4S2 B5548157 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide, also known as CDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 128-130°C. CDBS has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of different biological processes.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide involves its binding to the pore region of voltage-gated sodium channels. This binding prevents the influx of sodium ions into the cell, which is necessary for the depolarization of the membrane and the generation of action potentials. By blocking sodium channels, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide can inhibit the activity of neurons and other excitable cells, leading to a range of physiological effects.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the specific system being studied. In neurons, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been shown to block the generation and propagation of action potentials, leading to a decrease in neurotransmitter release and synaptic transmission. In cardiac muscle, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide can inhibit the depolarization of the membrane, leading to a decrease in the force of contraction. 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has also been found to have anti-inflammatory effects, potentially through its inhibition of sodium channels in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to selectively block these channels without affecting other ion channels or cellular processes. Additionally, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has a relatively low toxicity and is stable under a range of experimental conditions. However, one limitation of using 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete channel block, particularly in systems with high channel density.
Orientations Futures
There are many potential future directions for research involving 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide. One area of interest is in the development of more potent and selective sodium channel blockers, which could have therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Additionally, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide could be used in combination with other drugs to investigate the interactions between different ion channels and cellular processes. Finally, 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide could be used in conjunction with other techniques such as optogenetics and electrophysiology to investigate the role of sodium channels in complex biological systems.
Méthodes De Synthèse
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide. The yield of this synthesis method is typically around 50-60%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been used extensively in scientific research as a tool for investigating various biological processes. One of the main applications of 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide is in the study of ion channels, particularly voltage-gated sodium channels. 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide has been shown to block these channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. This makes 3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide a valuable tool for studying the role of sodium channels in various physiological processes, including pain perception, muscle contraction, and cardiac function.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S2/c1-3-18(4-2)24(21,22)16-7-5-6-15(12-16)23(19,20)14-10-8-13(17)9-11-14/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHTHYCQYDFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)



![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)